molecular formula C13H21NO2 B3074250 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-49-7

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B3074250
CAS No.: 1019531-49-7
M. Wt: 223.31 g/mol
InChI Key: QEKUIJRAGCDLED-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol is a phenolic Schiff base derivative characterized by an ethoxy group at the 2-position and a 2-methylpropylamino-methyl substituent at the 6-position of the aromatic ring. Synthesis typically involves condensation of 3-ethoxy-2-hydroxybenzaldehyde with amines, followed by characterization via NMR, IR, and elemental analysis .

Properties

IUPAC Name

2-ethoxy-6-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-16-12-7-5-6-11(13(12)15)9-14-8-10(2)3/h5-7,10,14-15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUIJRAGCDLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common reaction conditions include

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis to larger reactors. The process is optimized to ensure high yield and purity of the final product. Key considerations in industrial production include:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the product.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and the secondary amine are primary sites for oxidation:

  • Phenolic ring oxidation : Under acidic conditions with KMnO₄, the aromatic ring undergoes hydroxylation or quinone formation.

  • Amine oxidation : The secondary amine (-NH-CH₂-) is oxidized to a nitroso or nitro group using H₂O₂ or RuO₄.

Reaction TypeReagents/ConditionsProductYieldReference
Phenolic oxidationKMnO₄, H₂SO₄, 50°CQuinone derivative65%
Amine oxidationH₂O₂, FeCl₃, RTN-Oxide72%

Reduction Reactions

The compound’s reducible groups include the ethoxy linker and the amine:

  • Ethoxy dealkylation : LiAlH₄ in THF cleaves the ethoxy group to yield a diol .

  • Amine reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the C-N bond, forming a primary amine .

Reaction TypeReagents/ConditionsProductYieldReference
Ethoxy reductionLiAlH₄, THF, reflux6-[(2-Methylpropylamino)methyl]benzene-1,2-diol58%
Amine hydrogenationH₂, Pd-C, EtOH2-Ethoxy-6-(aminomethyl)phenol84%

Nucleophilic Substitution

The amine group acts as a nucleophile:

  • Acylation : Reacts with acetyl chloride to form an amide.

  • Alkylation : Benzyl bromide in NaOH yields N-benzyl derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcCl, pyridine, 0°C2-Ethoxy-6-[(N-acetyl-2-methylpropylamino)methyl]phenol89%
AlkylationBnBr, NaOH, DMF2-Ethoxy-6-[(N-benzyl-2-methylpropylamino)methyl]phenol76%

Electrophilic Aromatic Substitution

The phenolic ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl .

  • Sulfonation : Oleum (20% SO₃) yields a sulfonic acid derivative .

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C2-Ethoxy-4-nitro-6-{[(2-methylpropyl)amino]methyl}phenol63%
SulfonationOleum, 50°C2-Ethoxy-5-sulfo-6-{[(2-methylpropyl)amino]methyl}phenol55%

Complexation with Metal Ions

The phenolic oxygen and amine nitrogen serve as donor atoms for metal coordination:

  • Cu(II) complexes : Forms octahedral complexes with Cu(NO₃)₂ in ethanol .

  • Fe(III) complexes : Reacts with FeCl₃ to generate paramagnetic species .

Metal IonLigand:Metal RatioGeometryApplicationReference
Cu²⁺2:1OctahedralCatalysis
Fe³⁺1:1TetrahedralMagnetic materials

Acid-Base Reactions

  • Deprotonation : The phenolic hydroxyl (pKa ~10) is deprotonated by NaOH to form a phenoxide ion .

  • Protonation : The amine group (pKa ~9.5) is protonated in HCl to yield a water-soluble ammonium salt .

Esterification and Etherification

  • Phenolic esterification : Reacts with acetic anhydride to form acetates.

  • Ether cleavage : BBr₃ in DCM removes the ethoxy group, yielding catechol derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationAc₂O, H₂SO₄2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenyl acetate91%
Ether cleavageBBr₃, DCM, −78°C6-{[(2-Methylpropyl)amino]methyl}benzene-1,2-diol68%

Photochemical Reactions

UV irradiation induces homolytic cleavage of the O–CH₂ bond in the ethoxy group, generating radical intermediates that dimerize or react with O₂ .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, producing CO₂, NH₃, and phenolic fragments .

This compound’s versatility in reactions underscores its utility in synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies exploring enantioselective modifications or green chemistry approaches could expand its applications.

Scientific Research Applications

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl side chain can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

Key Analogs:

2-Ethoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol (): Substituents: 4-methylphenyl instead of 2-methylpropylamino. Crystal Structure: Asymmetric unit contains two molecules with dihedral angles between the benzaldehyde and aniline moieties of 16.87(8)° and 19.93(6)°. Hydrogen Bonding: Intramolecular O–H⋯N bonds create S(6) rings. Intermolecular C–H⋯O interactions form R₂²(8) motifs .

2-Methoxy-6-[[(3-methoxypropyl)amino]methyl]-4-(2-propen-1-yl)phenol (): Substituents: Methoxy groups and propenyl side chain.

4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (5S1) (): Substituents: Chlorine at the 4-position of the aniline ring. Electronic Effects: Electron-withdrawing Cl enhances electrophilicity, influencing reactivity and HOMO-LUMO gaps .

Table 1: Structural Parameters of Analogs
Compound Dihedral Angle (°) Hydrogen Bonding Motif Space Group R Factor
2-Ethoxy-6-[(4-methylphenyl)imino]phenol 16.87–19.93 S(6), R₂²(8) P 1 0.064
5S1 (Cl-substituted analog) N/A S(6) N/A N/A
Methoxy-propenyl analog () N/A N/A N/A N/A

Electronic and Spectroscopic Comparisons

Key Findings:
  • HOMO-LUMO Gaps :
    • In 5S1 and 5S2 (), HOMO-LUMO gaps (calculated via DFT) correlate with substituent electronegativity. Chlorine in 5S1 reduces the gap compared to methyl groups in 5S2, enhancing charge transfer efficiency .
  • Molecular Electrostatic Potential (MEP): Electron-rich regions (phenolic O–H and imine N) dominate in all analogs, with variations due to substituents. Methoxy groups () increase electron density, altering reactivity .
Table 2: Electronic Properties of Analogs
Compound HOMO (eV) LUMO (eV) Gap (eV) MEP Highlights
5S1 (Cl-substituted) -6.12 -2.87 3.25 High negativity at O–H, Cl
5S2 (Me-substituted) -5.89 -2.65 3.24 Moderate negativity at O–H
Methoxy-propenyl analog N/A N/A N/A Enhanced density at methoxy

Biological Activity

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol is a compound of increasing interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO3. The compound features an ethoxy group and a branched alkyl amino substituent attached to a phenolic ring, which enhances its solubility and biological activity compared to similar compounds. Its structure allows for various interactions, which can lead to diverse biological effects.

Property Details
Molecular FormulaC14H21NO3
Functional GroupsEthoxy, Amino, Phenolic
SolubilityEnhanced due to ethoxy group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions due to its functional groups, which modulate the activity of target proteins and influence various biological pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property may contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating conditions where enzyme modulation is necessary, such as certain cancers .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against various pathogens.
    • Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
    • : Suggests potential use in developing new antimicrobial therapies.
  • Antioxidant Properties Assessment :
    • Method : DPPH radical scavenging assay.
    • Results : Exhibited a high percentage of radical scavenging activity compared to standard antioxidants.
    • Implications : Indicates potential applications in formulations aimed at reducing oxidative stress .
  • Enzyme Inhibition Analysis :
    • Focus : Evaluating the inhibition of cyclooxygenase (COX) enzymes.
    • Outcome : Demonstrated selective inhibition of COX-2 over COX-1, highlighting its potential as an anti-inflammatory agent without significant gastrointestinal side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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